An In-depth Technical Guide to 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine: A Potent CCR5 Antagonist
An In-depth Technical Guide to 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine: A Potent CCR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(1,3-diethyl-1H-pyrazol-5-yl)piperidine, a heterocyclic amine identified as a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5). The significance of this molecule lies in its potential as an anti-HIV-1 agent, as CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells. This document delves into the chemical structure, physicochemical properties, a plausible synthetic pathway, its mechanism of action, and key considerations for its analytical characterization. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the exploration and application of this and related compounds.
Introduction: The Therapeutic Promise of CCR5 Antagonism
The discovery that the chemokine receptor CCR5 is a major co-receptor for HIV-1 entry into host cells was a landmark in HIV/AIDS research. This finding opened a new avenue for therapeutic intervention, shifting the focus from viral enzymes to a host cell target. Individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to infection with R5-tropic HIV-1 strains, with little to no adverse health consequences, highlighting CCR5 as a viable and safe drug target.[1][2]
Small-molecule CCR5 antagonists function by binding to a transmembrane pocket of the receptor, inducing a conformational change that prevents its interaction with the viral envelope glycoprotein gp120.[3] This allosteric inhibition effectively blocks the fusion of the viral and host cell membranes, thus halting the viral life cycle at a very early stage.[3] The clinical success of Maraviroc, the first approved CCR5 antagonist, has validated this therapeutic strategy.[1][4]
4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine emerged from extensive medicinal chemistry efforts to identify novel, potent, and orally bioavailable CCR5 antagonists.[5] This guide will now explore the technical details of this promising compound.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any potential therapeutic agent is a thorough characterization of its chemical structure and physical properties. These parameters influence its biological activity, formulation, and analytical detection.
Chemical Structure
The chemical structure of 4-(1,3-diethyl-1H-pyrazol-5-yl)piperidine combines two key heterocyclic scaffolds: a disubstituted pyrazole ring and a piperidine ring.
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IUPAC Name: 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine
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CAS Number: 442876-37-1
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Molecular Formula: C₁₂H₂₁N₃
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Molecular Weight: 207.32 g/mol
The structure features a piperidine ring connected at its 4-position to the 5-position of a 1,3-diethyl-1H-pyrazole ring. The specific arrangement and substitution of these rings are crucial for its high-affinity binding to the CCR5 receptor.
Physicochemical Properties
While specific experimental data for this exact molecule is not extensively available in the public domain, we can infer its likely properties based on its structure and data from closely related analogs.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Physical Form | Likely a solid or semi-solid at room temperature. | Similar substituted pyrazolylpiperidines are reported as solids.[6] |
| Melting Point | Not available. | |
| Boiling Point | Predicted to be in the range of 336-374 °C. | Prediction for a related isomer, 4-[3-(1H-pyrazol-1-yl)phenyl]-piperidine.[7] |
| Solubility | Expected to have moderate solubility in organic solvents (e.g., DMSO, methanol, ethanol) and low solubility in water. The hydrochloride or other salt forms would exhibit higher aqueous solubility. | General solubility characteristics of similar heterocyclic compounds. |
| pKa (basic) | Predicted to be approximately 8.76. | The piperidine nitrogen is the most basic center. Prediction for a related isomer.[7] |
| LogP | Calculated values suggest a LogP in the range of 2.0-3.0. | This indicates a good balance between lipophilicity and hydrophilicity, which is often desirable for oral bioavailability. |
Note: The predicted values are for informational purposes and should be confirmed by experimental analysis.
Synthesis and Manufacturing
A robust and scalable synthetic route is paramount for the further development of any lead compound. While a specific, detailed protocol for 4-(1,3-diethyl-1H-pyrazol-5-yl)piperidine is not publicly available, a plausible and efficient synthetic strategy can be constructed based on established pyrazole and piperidine chemistry. The following proposed synthesis is based on common methodologies for creating substituted pyrazoles.[8]
Retrosynthetic Analysis
A logical retrosynthetic approach involves the disconnection of the pyrazole ring, leading to a 1,3-dicarbonyl compound and a hydrazine derivative.
Caption: Retrosynthetic analysis of 4-(1,3-diethyl-1H-pyrazol-5-yl)piperidine.
Proposed Synthetic Protocol
Step 1: Synthesis of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)pentane-2,4-dione
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Reaction Setup: To a solution of N-Boc-4-piperidone in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) at a low temperature (e.g., -78 °C or 0 °C).
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Acylation: Slowly add ethyl propionate to the reaction mixture.
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Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Cyclization to form the Pyrazole Ring
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Reaction Setup: Dissolve the purified 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)pentane-2,4-dione from Step 1 in a suitable solvent, such as ethanol or acetic acid.
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Hydrazine Addition: Add ethylhydrazine (or its hydrochloride salt with a base) to the solution.
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Cyclization: Heat the reaction mixture to reflux and monitor for the formation of the pyrazole ring by TLC or LC-MS.
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Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent and washed with water and brine. The organic layer is then dried and concentrated.
Step 3: Deprotection of the Piperidine Nitrogen
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Reaction Setup: Dissolve the N-Boc protected pyrazolylpiperidine from Step 2 in a suitable solvent such as dichloromethane (DCM) or dioxane.
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Acidolysis: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
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Workup: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess acid can be removed under reduced pressure. If an HCl salt is formed, it can be neutralized with a base (e.g., sodium bicarbonate) to yield the free base. The final product can be purified by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for 4-(1,3-diethyl-1H-pyrazol-5-yl)piperidine.
Pharmacological Profile
The primary pharmacological activity of 4-(1,3-diethyl-1H-pyrazol-5-yl)piperidine is its antagonism of the CCR5 receptor.
Mechanism of Action
As a CCR5 antagonist, this compound does not directly target the HIV-1 virus. Instead, it binds to the CCR5 co-receptor on the surface of host immune cells (such as T-lymphocytes and macrophages). This binding event is allosteric, meaning it occurs at a site on the receptor that is distinct from the binding site of the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) and the viral gp120 protein. The binding of 4-(1,3-diethyl-1H-pyrazol-5-yl)piperidine induces a conformational change in the CCR5 receptor, rendering it unrecognizable to the gp120 protein of R5-tropic HIV-1 strains. This effectively blocks the initial step of viral entry into the host cell.[3][4]
Caption: Mechanism of action of 4-(1,3-diethyl-1H-pyrazol-5-yl)piperidine as a CCR5 antagonist.
In Vitro Activity
In Vivo Profile
A key finding for this class of compounds is their potential for good oral bioavailability.[5] This is a critical parameter for the development of a successful oral antiretroviral drug. The structural modifications leading to compounds like 4-(1,3-diethyl-1H-pyrazol-5-yl)piperidine were aimed at improving pharmacokinetic properties compared to earlier lead molecules.
Safety and Metabolism
The safety profile of CCR5 antagonists as a class has been generally favorable, with the main concern being the potential for hepatotoxicity, which led to the discontinuation of one early candidate, aplaviroc.[10] However, Maraviroc has a good long-term safety record.[1]
The metabolism of piperidine-containing drugs is often mediated by cytochrome P450 enzymes, with N-dealkylation being a common metabolic pathway.[11] The ethyl groups on the pyrazole ring may also be susceptible to oxidative metabolism. A thorough metabolic profiling would be essential in the preclinical development of this compound.
Analytical Chemistry
The robust analysis of a drug candidate is crucial for quality control, pharmacokinetic studies, and formulation development.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of piperidine and pyrazole derivatives. A reversed-phase HPLC method would be suitable for the separation and quantification of 4-(1,3-diethyl-1H-pyrazol-5-yl)piperidine.
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Stationary Phase: A C18 column is a standard choice.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good peak shape and resolution.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyrazole ring (typically in the 220-280 nm range) would be appropriate. Mass spectrometric (MS) detection would provide higher sensitivity and selectivity, especially for analysis in biological matrices.
Spectroscopic Characterization
The identity and purity of synthesized 4-(1,3-diethyl-1H-pyrazol-5-yl)piperidine would be confirmed by a suite of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the ethyl groups (triplets and quartets), the protons on the piperidine ring, and the proton on the pyrazole ring. The chemical shifts and coupling constants would confirm the connectivity of the molecule.
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¹³C NMR: Would show distinct signals for all 12 carbon atoms in the molecule, further confirming its structure.
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Mass Spectrometry (MS): Would show the molecular ion peak corresponding to the molecular weight of the compound (207.32 g/mol ), confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement.
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C-H, C-N, and C=C bonds present in the molecule.
Conclusion and Future Perspectives
4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine represents a promising scaffold in the ongoing search for novel anti-HIV-1 therapeutics. Its mode of action as a CCR5 antagonist offers a valuable alternative and complementary approach to existing antiretroviral therapies. The favorable characteristics of this class of compounds, including high potency and potential for oral bioavailability, make them attractive candidates for further investigation.
Future research should focus on obtaining detailed experimental data for this specific molecule, including a validated synthesis, comprehensive physicochemical characterization, and in-depth pharmacological and toxicological profiling. Structure-activity relationship studies could further optimize the potency, selectivity, and pharmacokinetic properties of this and related pyrazolylpiperidine derivatives. The insights gained from such studies will be invaluable for the design of the next generation of CCR5 antagonists and other therapeutics targeting G protein-coupled receptors.
References
-
Fun, H.-K., Chia, T. S., Malladi, S., Isloor, A. M., & Shivananda, K. N. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2822–o2823. [Link]
-
Der Pharma Chemica. (2025, December 29). Synthesis, Spectral, Theoretical, Antimicrobial Evaluation, and Molecular Docking Studies of Some Novel Ethyl 5-(1-Methyl-1h-Tetrazol-5-Ylthio)-4-Oxo-2,6-Substituted Diphenylpiperidine-3-Carboxylate Derivatives. [Link]
-
Shen, D. M., Shu, M., Mills, S. G., Chapman, K. T., Malkowitz, L., Springer, M. S., Gould, S. L., DeMartino, J. A., Siciliano, S. J., Kwei, G. Y., Carella, A., Carver, G., Holmes, K., Schleif, W. A., Danzeisen, R., Hazuda, D., Kessler, J., Lineberger, J., Miller, M. D., & Emini, E. A. (2004). Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935–939. [Link]
-
Westby, M., & van der Ryst, E. (2016). Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection. Frontiers in Immunology, 7. [Link]
-
Fun, H.-K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2822–o2823. [Link]
-
Fransson, R., et al. (2014). 5-(Piperidin-4-yl)-3-hydroxypyrazole: A novel scaffold for probing the orthosteric γ-aminobutyric acid type A receptor binding site. ChemMedChem, 9(11), 2475-2485. [Link]
-
Shen, D. M., Shu, M., Willoughby, C. A., Shah, S., Lynch, C. L., Hale, J. J., Mills, S. G., Chapman, K. T., Malkowitz, L., Springer, M. S., Gould, S. L., DeMartino, J. A., Siciliano, S. J., Lyons, K., Pivnichny, J. V., Kwei, G. Y., Carella, A., Carver, G., Holmes, K., … Emini, E. A. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. Bioorganic & Medicinal Chemistry Letters, 14(4), 941–945. [Link]
-
MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]
-
MacLeod, A. M., et al. (1998). 3-(Piperazinylpropyl)indoles: selective, orally bioavailable h5-HT1D receptor agonists as potential antimigraine agents. Journal of Medicinal Chemistry, 41(1), 139-150. [Link]
-
Lalezari, J., et al. (2008). Pharmacokinetics and Short-Term Safety of 873140, a Novel CCR5 Antagonist, in Healthy Adult Subjects. Antimicrobial Agents and Chemotherapy, 52(11), 4032-4037. [Link]
-
Wilkin, T. J., & Gulick, R. M. (2011). CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities. Annual Review of Medicine, 63, 91-104. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR correlations between the calculated and experimental data. [Link]
-
ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
-
Princen, K., et al. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Current Opinion in HIV and AIDS, 2(5), 422-431. [Link]
-
Scientific Archives. (n.d.). CCR5 Inhibitors and HIV-1 Infection. [Link]
-
ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. [Link]
-
Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]
-
ResearchGate. (2025, October 16). (PDF) 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. [Link]
-
ResearchGate. (n.d.). IC50 values of some of the representative compounds. [Link]
-
Dalton Transactions. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. [Link]
-
ResearchGate. (n.d.). (PDF) 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). [Link]
-
Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
Frontiers. (n.d.). Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy. [Link]
-
ResearchGate. (2025, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]
-
Wikipedia. (n.d.). CCR5 receptor antagonist. [Link]
-
MDPI. (2023, April 28). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. [Link]
-
ResearchGate. (2025, August 6). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). Piperidine, 4-[3-(1H-pyrazol-1-yl)phenyl]- Properties. [Link]
-
NATAP. (n.d.). CCR5 Antagonists: When Should They be Used? [Link]
-
EMBL-EBI. (n.d.). Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t... [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... [Link]
-
RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
Clinical and Experimental Immunology. (n.d.). In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
MDPI. (2009, September 21). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. [Link]M620)
Sources
- 1. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and Short-Term Safety of 873140, a Novel CCR5 Antagonist, in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
